6-Bromoquinoline-3-carboxamide
Overview
Description
6-Bromoquinoline-3-carboxamide is a useful research compound. Its molecular formula is C10H7BrN2O and its molecular weight is 251.08 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
6-Bromoquinoline-3-carboxamide, similar to other quinoline-3-carboxamides, primarily targets natural killer cells and dendritic cells . These cells play a crucial role in the immune system, providing innate immune surveillance against virus infections and tumor cells .
Mode of Action
The compound interacts with its targets by activating natural killer cells via the aryl hydrocarbon receptor and increasing their DNAX accessory molecule-1 (DNAM-1) cell surface expression . This activation improves the cytotoxicity of natural killer cells against tumor cells and augments their immunoregulatory functions .
Biochemical Pathways
The activation of natural killer cells by this compound leads to an interaction with CD155+ dendritic cells . This interaction results in a decrease in MHC class II antigen presentation by dendritic cells, thereby impairing the activation of autoreactive T cells . This mechanism can be exploited to suppress autoimmunity and strengthen tumor surveillance .
Result of Action
The result of the action of this compound is the suppression of autoimmunity and the enhancement of tumor surveillance . By activating natural killer cells and modulating their interaction with dendritic cells, the compound can inhibit the activation of autoreactive T cells . This can lead to a decrease in autoimmune responses and an increase in the immune system’s ability to detect and eliminate tumor cells .
Biochemical Analysis
Biochemical Properties
6-Bromoquinoline-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, quinoline-3-carboxamides, including this compound, have been shown to interact with the aryl hydrocarbon receptor, which is involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons . Additionally, these compounds can modulate the activity of natural killer cells by upregulating the expression of DNAX accessory molecule-1 (DNAM-1) on their surface . This interaction enhances the cytotoxicity of natural killer cells against tumor cells and augments their immunoregulatory functions.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, quinoline-3-carboxamides, such as this compound, can modulate the immune response by interacting with dendritic cells and natural killer cells . This interaction leads to the suppression of central nervous system autoimmunity and reduces tumor cell metastasis . Furthermore, these compounds have been shown to reverse established fibrosis in liver cells by reducing inflammation and the activation of disease-promoting cells .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the aryl hydrocarbon receptor, leading to the activation of natural killer cells and the upregulation of DNAX accessory molecule-1 (DNAM-1) on their surface . This activation enhances the cytotoxicity of natural killer cells against tumor cells and improves their immunoregulatory functions. Additionally, this compound can inhibit the activity of certain enzymes, such as the ATM kinase, which is involved in the DNA damage response pathway . This inhibition can sensitize cancer cells to DNA-damaging therapies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that quinoline-3-carboxamides, including this compound, can maintain their immunomodulatory and anti-tumor effects over extended periods . The stability of the compound in different experimental conditions needs to be carefully monitored to ensure consistent results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that quinoline-3-carboxamides, such as this compound, exhibit dose-dependent effects on inflammation and fibrosis . At lower doses, these compounds can reduce inflammation and reverse fibrosis, while higher doses may lead to toxic or adverse effects. For instance, in a mouse model of liver fibrosis, treatment with a quinoline-3-carboxamide significantly reduced inflammation and fibrosis at a daily dose of 25 mg/kg body weight .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism. For example, quinoline-3-carboxamides have been shown to inhibit the ATM kinase, a key mediator of the DNA damage response pathway . This inhibition can affect the metabolic flux and levels of metabolites involved in DNA repair and cell survival. Additionally, the compound’s interaction with the aryl hydrocarbon receptor can influence the metabolism of xenobiotics and endogenous compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes and distributed to various cellular compartments. Quinoline-3-carboxamides, including this compound, may interact with transporters and binding proteins that facilitate their uptake and distribution . The localization and accumulation of the compound in specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, quinoline-3-carboxamides have been shown to localize to the nucleus, where they can interact with DNA and modulate gene expression . The subcellular localization of this compound can influence its ability to inhibit enzymes, such as the ATM kinase, and affect cellular processes involved in DNA repair and cell survival .
Properties
IUPAC Name |
6-bromoquinoline-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-1-2-9-6(4-8)3-7(5-13-9)10(12)14/h1-5H,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTGQKFNZHZSQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856849 | |
Record name | 6-Bromoquinoline-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1296950-96-3 | |
Record name | 6-Bromoquinoline-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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